(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. The specific targets can vary depending on the functional groups attached to the benzimidazole core.
Mode of Action
For instance, some benzimidazole derivatives have been found to modulate the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure.
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of benzimidazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbes and cancer cells, leading to their death or growth inhibition.
Result of Action
Based on the known activities of benzimidazole derivatives, it can be inferred that these compounds may exert cytotoxic effects on microbes and cancer cells .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been intensively studied for their extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of different functional groups on the benzimidazole scaffold can significantly influence its biochemical activity .
Cellular Effects
Some benzimidazole derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines
Molecular Mechanism
It is known that the bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as the reaction medium . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, using advanced techniques such as microwave-assisted synthesis and catalytic processes .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .
Scientific Research Applications
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(1H-benzo[d]imidazol-2-yl)phenylmethanone: Contains a phenyl group instead of a methoxy group.
Uniqueness
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-ethyl-6-methoxybenzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-10-6-8(15-2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPJZBZSYOOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)N=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254183 | |
Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313011-33-4 | |
Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313011-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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